molecular formula C22H28N2O B2722369 1-isobutyl-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole CAS No. 503431-04-7

1-isobutyl-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole

Cat. No. B2722369
CAS RN: 503431-04-7
M. Wt: 336.479
InChI Key: BSPMXVURHBDYLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isobutyl-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole is a synthetic compound that belongs to the class of benzoimidazole derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Characterization

The research on imidazole derivatives, including 1-isobutyl-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole, has focused on their synthesis and characterization. Studies have detailed the synthesis of 2-(2-alkoxyphenyl)-1H-imidazoles through reactions involving methyl salicylate with ethane-1,2-diamine, followed by alkylation to produce new imidazolines and their transformation into imidazoles. These compounds were characterized by oxidative aromatization reactions, highlighting the versatility of imidazole chemistry (Pařík et al., 2006).

Crystal Structure Analysis

The structural analysis of organic salts formed between carboxylic acids and imidazole/benzimidazole derivatives, including those structurally related to this compound, has been conducted. This research outlines the formation of proton-transfer compounds and their extensive hydrogen bonding, contributing to the understanding of noncovalent interactions in crystal engineering (Jin et al., 2015).

Anticancer Potential

A study on imidazole derivatives indicated their potential in anticancer treatments. Compounds synthesized through multicomponent reactions showed significant activity against various cancer cell lines, highlighting the therapeutic applications of imidazole-based molecules in oncology (Sharma et al., 2014).

Insect Growth Regulatory Activity

Research on 1-isobutyl-5-(4-phenoxyphenyl)imidazole (KK-98) and its derivatives demonstrated their activity as juvenile hormone (JH) biosynthesis inhibitors in insects. These findings offer insights into the development of new pest control agents, showcasing the role of imidazole compounds in agricultural chemistry (Kuwano et al., 1991).

Antioxidant Activity

The synthesis of new derivatives of 2,6-diisobornylphenol, including imidazole-containing compounds, has been explored for their antioxidant activity. This research underscores the potential of imidazole derivatives in creating effective antioxidants for various applications (Buravlev et al., 2021).

properties

IUPAC Name

2-[(5-methyl-2-propan-2-ylphenoxy)methyl]-1-(2-methylpropyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-15(2)13-24-20-9-7-6-8-19(20)23-22(24)14-25-21-12-17(5)10-11-18(21)16(3)4/h6-12,15-16H,13-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPMXVURHBDYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=NC3=CC=CC=C3N2CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.